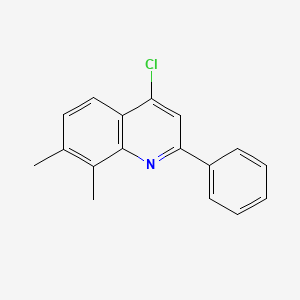

4-Chloro-7,8-dimethyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1156277-31-4 |

|---|---|

Molecular Formula |

C17H14ClN |

Molecular Weight |

267.8 g/mol |

IUPAC Name |

4-chloro-7,8-dimethyl-2-phenylquinoline |

InChI |

InChI=1S/C17H14ClN/c1-11-8-9-14-15(18)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

SRDNUNPIKZXSGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 4-Chloro-7,8-dimethyl-2-phenylquinoline

Traditional synthesis of substituted quinolines often relies on robust, multi-step procedures that build the heterocyclic core from acyclic precursors.

A prevalent and logical multi-step strategy for synthesizing this compound involves the initial construction of a corresponding 4-hydroxyquinoline (B1666331) intermediate, followed by a chlorination step. This sequence ensures the correct placement of the substituents.

The general pathway can be conceptualized as follows:

Precursor Assembly: The synthesis would commence with 3,4-dimethylaniline (B50824) as the starting material. This aniline (B41778) is reacted with a β-ketoester bearing a phenyl group, such as ethyl benzoylacetate. This condensation reaction, known as the Combes quinoline (B57606) synthesis, forms an enamine intermediate.

Cyclization: The enamine intermediate undergoes an intramolecular cyclization under strong acidic conditions (e.g., concentrated sulfuric acid), followed by dehydration, to form the quinoline ring system. This step yields 7,8-dimethyl-2-phenylquinolin-4(1H)-one (also known as 4-hydroxy-7,8-dimethyl-2-phenylquinoline).

Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group. This is a critical transformation, typically achieved by treating the 4-hydroxyquinoline intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in a high-boiling solvent or neat. This reaction proceeds via a nucleophilic substitution mechanism to yield the target compound, this compound. A similar strategy has been patented for the synthesis of 4-chloro-6,7-dimethoxyquinoline, where 4-hydroxy-6,7-dimethoxyquinoline is chlorinated with phosphorus oxychloride. researchgate.net

This sequential approach allows for the methodical construction of the complex quinoline, with purification of intermediates at each stage to ensure the final product's purity.

The core of quinoline synthesis lies in the cyclization reaction that forms the pyridine (B92270) ring fused to the benzene (B151609) ring. Several classical and modern cyclization methods are applicable.

Friedländer Annulation: This is one of the most versatile methods for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). For the target compound, this would conceptually involve the reaction between 2-amino-3,4-dimethylbenzophenone and a compound providing a two-carbon unit with an active methylene group. The reaction is typically catalyzed by acids or bases. nih.gov

Combes Synthesis: As mentioned previously, this method reacts an aniline (3,4-dimethylaniline) with a β-diketone under acidic conditions. It is a reliable method for producing quinolines substituted at the 2- and 4-positions.

Doebner-von Miller Reaction: This reaction is a variation that typically produces 2- and/or 4-substituted quinolines from an α,β-unsaturated carbonyl compound and an aniline. While versatile, controlling the regioselectivity for a specific polysubstituted pattern like that in this compound can be challenging.

Cascade Cyclization: More contemporary approaches include cascade reactions, such as the Trimethylsilyl chloride (TMSCl)-mediated cascade cyclization of ortho-propynol phenyl azides. nih.gov This method allows for the efficient one-pot synthesis of 4-chloro quinolines from specifically designed precursors. nih.gov

The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the final quinoline ring.

The efficiency, yield, and purity of the synthesis are highly dependent on the reaction parameters and the choice of catalyst.

For Cyclization:

Catalysts: The Friedländer synthesis can be catalyzed by both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃, Sc(OTf)₃). Recent developments have explored the use of ionic liquids and solid-supported catalysts like nano Fe₃O₄@SiO₂-SO₃H to create more environmentally benign and reusable catalytic systems. nih.gov For instance, the ionic liquid [Hbim]BF₄ has been shown to be an effective catalyst under solvent-free conditions. nih.gov

Temperature: Traditional methods often require high temperatures (150-250°C), particularly for uncatalyzed or weakly catalyzed reactions. The use of more active catalysts can significantly lower the required reaction temperature.

For Chlorination:

Reagents: The conversion of the 4-hydroxyquinoline intermediate to the 4-chloro derivative is most commonly achieved using phosphorus oxychloride (POCl₃). Other reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can also be employed. researchgate.net

Solvent and Temperature: This reaction is often performed neat (using excess POCl₃ as the solvent) or in high-boiling inert solvents like toluene (B28343) or N,N-dimethylformamide (DMF). The reaction typically requires heating, with temperatures ranging from 60-120°C to ensure complete conversion. researchgate.net The work-up procedure is critical, as it involves carefully quenching the excess reactive chlorinating agent, often with ice water, followed by neutralization.

Table 1: Common Catalysts and Reagents in Quinoline Synthesis

| Reaction Step | Catalyst/Reagent Type | Examples | Purpose |

|---|---|---|---|

| Cyclization | Brønsted Acid | Acetic Acid, H₂SO₄, p-TsOH | Protonates carbonyl group, facilitating nucleophilic attack |

| Cyclization | Lewis Acid | FeCl₃, Sc(OTf)₃, ZnCl₂ | Coordinates to carbonyl oxygen, increasing electrophilicity |

| Cyclization | Ionic Liquid | [Hbim]BF₄ | Acts as a recyclable catalyst and solvent medium |

| Cyclization | Solid-Supported Acid | Nano Fe₃O₄@SiO₂-SO₃H | Heterogeneous catalyst for easier separation and reuse |

| Chlorination | Chlorinating Agent | POCl₃, PCl₅, SOCl₂ | Converts hydroxyl group at C4 position to chloro group |

Advanced and Emerging Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and environmental concerns, modern synthetic techniques are being increasingly applied to quinoline synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to dramatic reductions in reaction times and often improved yields. nih.gov

The Friedländer synthesis is particularly amenable to microwave assistance. nih.gov For example, reactions that might take several hours or even days under conventional heating can be completed in minutes using a dedicated microwave reactor. nih.govresearchgate.net Using neat acetic acid as both a solvent and catalyst, the microwave-assisted synthesis of quinolines from 2-aminophenylketones and cyclic ketones was achieved in just 5 minutes at 160°C in excellent yield. nih.gov This approach offers significant advantages over traditional methods that require higher temperatures or stronger, less environmentally friendly acids. nih.gov The efficiency of MAOS stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and efficient heating. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved scalability, and the potential for multi-step, automated synthesis. durham.ac.uknih.gov

The synthesis of quinoline derivatives, including complex drug molecules like hydroxychloroquine, has been successfully adapted to flow processes. nih.govbeilstein-journals.org A conceptual flow synthesis for this compound could involve:

Stream 1: A solution of 3,4-dimethylaniline and ethyl benzoylacetate.

Stream 2: An acid catalyst solution. The streams are combined in a T-mixer and passed through a heated reactor coil to facilitate the Combes cyclization to the 4-hydroxyquinoline intermediate.

Purification/Solvent Swap: An in-line separation module could potentially purify the intermediate or perform a solvent exchange.

Chlorination: The stream containing the 4-hydroxyquinoline is then mixed with a stream of a chlorinating agent (e.g., POCl₃ in an appropriate solvent) and passed through a second heated reactor coil.

Quenching and Collection: The output stream is continuously quenched and collected.

This approach allows for the safe handling of hazardous reagents and provides a highly controlled and reproducible manufacturing process, which is particularly valuable for scaling up production. durham.ac.uk

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of quinoline synthesis are critically dependent on the chosen methodology and reaction conditions. Several classical and modern methods are employed, each with distinct advantages and limitations. numberanalytics.comdu.edu.egijpsjournal.com

Common synthetic strategies for the quinoline core include the Skraup, Doebner-von Miller, and Friedländer syntheses. numberanalytics.com The Skraup synthesis, one of the oldest methods, involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comijpsjournal.com While effective, this method often requires harsh reaction conditions. du.edu.eg The Doebner-von Miller synthesis, a variation of the Skraup method, utilizes an α,β-unsaturated aldehyde or ketone, offering greater flexibility and often higher yields. numberanalytics.com The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, is known for its milder conditions and good yields. numberanalytics.comdu.edu.egijpsjournal.com

Modern approaches have focused on improving yields and making the processes more environmentally benign. rsc.org These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the application of various catalysts, including recyclable and green catalysts. rsc.orgnih.govasianpubs.org For instance, the use of polymer-supported sulphonic acid has been reported as an efficient and recyclable catalyst for quinoline synthesis under mild conditions. asianpubs.org

The yields of these reactions can vary significantly based on the specific substrates and conditions. For example, a one-pot synthesis of 2-hydroxy-3-phenylquinoline derivatives using an iron-catalyzed Bechamp reaction under microwave irradiation has been reported to produce high yields. ikm.org.my In another instance, the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives through a multi-step process starting with a Doebner reaction also highlights the variability in yields depending on the complexity of the target molecule. researchgate.net The synthesis of 4-chloro-8-trifluoromethyl-quinoline directly from β-(o-trifluoromethylanilino)-propanoic acid has been achieved with yields around 80%. google.com

| Synthetic Method | Key Reactants | General Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Aniline derivative, glycerol, sulfuric acid, oxidizing agent | Harsh, high temperature | Variable, can be low | numberanalytics.comijpsjournal.com |

| Doebner-von Miller Synthesis | Aniline derivative, α,β-unsaturated aldehyde/ketone | More flexible than Skraup, milder conditions | Generally higher than Skraup | numberanalytics.com |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, compound with α-methylene group | Base-catalyzed, milder conditions | Moderate to high | numberanalytics.comdu.edu.egijpsjournal.com |

| Iron-catalyzed Bechamp Reaction | 2-nitrobenzaldehyde, phenylethylacetate | Microwave irradiation | High | ikm.org.my |

| Multi-step synthesis via Doebner reaction | Aniline, 2-nitrobenzaldehyde, pyruvic acid | Multi-step process | Variable | researchgate.net |

| Direct chlorination/cyclization | β-(o-trifluoromethylanilino)-propanoic acid | Chlorination agent, oxidation agent | ~80% | google.com |

Design and Synthesis of Structurally Related Quinoline Derivatives

The design and synthesis of quinoline derivatives are often driven by the desire to create compounds with specific biological or material properties. nih.govnih.gov The modular nature of many quinoline syntheses allows for the introduction of a wide variety of substituents at different positions of the quinoline ring. numberanalytics.com

For instance, starting from a basic quinoline scaffold, derivatives can be functionalized to create libraries of compounds for screening. A common strategy involves the synthesis of a core intermediate, which is then elaborated through various reactions. For example, 2-phenyl-quinoline-4-carboxylic acid can serve as a starting point for the synthesis of a series of amides, esters, and other derivatives. researchgate.net

The synthesis of quinoline-chalcone hybrids is another example of creating structurally related derivatives with potential anticancer activity. nih.gov In this approach, a chalcone (B49325) moiety is attached to the quinoline core, combining the structural features of both classes of compounds. nih.gov Similarly, quinoline-sulfonamide hybrids have been synthesized as potential antibacterial agents. nih.gov

The synthesis of substituted 2-pyridyl-4-phenylquinolines demonstrates the preparation of bidentate aza-ligands for potential use in transition metal complexes. nih.gov These are typically synthesized via an acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives. nih.gov

The substitution pattern on the quinoline ring significantly influences the properties of the resulting compound. For example, the presence and position of methyl groups, as in 7,8-dimethylquinoline (B1340081) derivatives, can affect the molecule's steric and electronic properties. The introduction of a chloro group at the 4-position, as in the title compound, provides a reactive site for further functionalization through nucleophilic substitution reactions.

| Derivative Class | Synthetic Strategy | Example Starting Materials | Potential Applications | Reference |

|---|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Doebner reaction followed by amidation, reduction, etc. | Aniline, 2-nitrobenzaldehyde, pyruvic acid | Antibacterial | researchgate.net |

| Quinoline-chalcone hybrids | Reaction of aminoacetophenone with aromatic aldehydes, followed by reaction with a chloroquinoline | 4-aminoacetophenone, aromatic aldehydes, 4-chloro-2-methylquinoline | Anticancer | nih.gov |

| Quinoline-sulfonamide hybrids | Condensation of a dichloroquinoline with a phenylenediamine, followed by reaction with a sulfonyl chloride | 4,7-dichloroquinoline, p-phenylenediamine | Antibacterial | nih.gov |

| 2-Pyridyl-4-phenylquinolines | Acid-catalyzed condensation | o-aminobenzophenones, aromatic acetyl derivatives | Ligands for metal complexes | nih.gov |

Chemical Reactivity and Transformation Mechanisms

Reactivity Profile of the 4-Chloro-7,8-dimethyl-2-phenylquinoline Core

The reactivity of this compound is dictated by the interplay of its constituent parts: the quinoline (B57606) core, the chlorine substituent, the two methyl groups, and the phenyl ring. The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is inherently electron-deficient, particularly at positions 2 and 4, due to the electron-withdrawing effect of the nitrogen atom. This effect significantly activates the C4-chloro group toward nucleophilic attack. wikipedia.orgmdpi.com

Reactions Involving the Chlorine Substituent

The most significant aspect of the compound's reactivity involves the displacement of the chlorine atom at the C4 position. This transformation is readily achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine. libretexts.orgrsc.org This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing quinoline nitrogen. libretexts.orglibretexts.org The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org The reactivity of aryl halides in SNAr reactions is often F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of the halogen, not the ease of C-X bond cleavage. masterorganicchemistry.com

Amination, a specific and widely utilized SNAr reaction, involves the displacement of the C4-chloro substituent by an amine nucleophile. A variety of primary and secondary amines can be used to synthesize a diverse range of 4-aminoquinoline (B48711) derivatives. nih.gov These reactions are often carried out by heating the chloroquinoline with an excess of the desired amine, which can sometimes also serve as the solvent.

The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often effective as they can solvate the cationic species without deactivating the nucleophile. In some preparations, the reaction is conducted under neat conditions, simply by heating the reactants together. nih.gov

| Amine Nucleophile | Product Name | Resulting Structure at C4 |

|---|---|---|

| N,N-Dimethylethane-1,2-diamine | N'-(7,8-Dimethyl-2-phenylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | -NH(CH₂)₂N(CH₃)₂ |

| Butylamine | N-Butyl-7,8-dimethyl-2-phenylquinolin-4-amine | -NH(CH₂)₃CH₃ |

| Aniline (B41778) | N,2-Diphenyl-7,8-dimethylquinolin-4-amine | -NHPh |

| Hydrazine | 4-Hydrazinyl-7,8-dimethyl-2-phenylquinoline | -NHNH₂ |

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds at the C4 position. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a versatile reaction that couples an organic halide with an organoboron compound, such as a boronic acid or ester. fishersci.co.uklibretexts.org

The general catalytic cycle involves three key steps: oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling of these less reactive electrophiles. nih.gov A base is required to facilitate the transmetalation step. nih.gov

| Boronic Acid/Ester | Catalyst/Ligand System (Example) | Product Name |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 2,4-Diphenyl-7,8-dimethylquinoline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 4-(4-Methoxyphenyl)-7,8-dimethyl-2-phenylquinoline |

| Thiophene-2-boronic acid | PdCl₂(dppf) | 7,8-Dimethyl-2-phenyl-4-(thiophen-2-yl)quinoline |

| Methylboronic acid | Pd(OAc)₂ / XPhos | 4,7,8-Trimethyl-2-phenylquinoline |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactivity of the Methyl Substituents

The methyl groups at the C7 and C8 positions on the quinoline core are generally less reactive than the C4-chloro group. However, under specific conditions, they can undergo reactions typical of benzylic methyl groups. These potential transformations include free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, or oxidation to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The relative reactivity of the C7 versus C8 methyl group would depend on steric and electronic factors, though selective functionalization might be challenging.

Electrophilic and Nucleophilic Reactions of the Phenyl Moiety

The phenyl group attached at the C2 position of the quinoline ring behaves largely as a typical benzene ring, capable of undergoing electrophilic aromatic substitution (SEAr). However, the electron-withdrawing nature of the quinoline ring system to which it is attached acts as a deactivating group, making the phenyl ring less reactive towards electrophiles than unsubstituted benzene. This deactivating effect will direct incoming electrophiles primarily to the meta and para positions of the phenyl ring. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation.

Nucleophilic attack on the C2-phenyl ring is generally unfavorable unless it is activated by the presence of strong electron-withdrawing groups (like nitro groups) on the phenyl ring itself. libretexts.org In the absence of such activating groups, the phenyl ring is not susceptible to SNAr reactions.

Oxidation and Reduction Pathways of the Quinoline System

The oxidation and reduction of the quinoline core in this compound are influenced by the interplay of its substituents. The electron-withdrawing nature of the 4-chloro and 2-phenyl groups and the electron-donating character of the 7,8-dimethyl groups modulate the electron density of the heterocyclic and carbocyclic rings, thereby influencing their susceptibility to oxidative and reductive processes.

Oxidation Pathways:

The oxidation of quinolines can proceed via several pathways, often targeting either the nitrogen atom to form N-oxides or the carbon-hydrogen bonds of the ring system to introduce hydroxyl groups. In the case of this compound, oxidation is expected to be influenced by the existing substituents.

N-Oxidation: The nitrogen atom in the quinoline ring is a potential site for oxidation to form the corresponding N-oxide. However, the presence of a bulky phenyl group at the adjacent C2 position may sterically hinder this process. nih.gov

Hydroxylation: The benzene ring of the quinoline moiety is susceptible to hydroxylation. Studies on related chloro-substituted quinolines have shown that enzymatic oxidation can lead to the formation of dihydro-dihydroxyquinoline derivatives. nih.gov For this compound, the electron-donating methyl groups at the 7 and 8 positions would activate the benzene ring towards electrophilic attack by oxidizing agents, potentially directing hydroxylation to the C5 or C6 positions. The oxidation of quinoline itself with oxidizing agents like potassium permanganate can lead to the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.netacs.org

Reduction Pathways:

The reduction of the quinoline system typically involves the hydrogenation of the pyridine ring to yield 1,2,3,4-tetrahydroquinolines. This transformation is often achieved through catalytic hydrogenation.

Catalytic Hydrogenation: The reduction of quinolines to 1,2,3,4-tetrahydroquinolines is a common transformation. acs.org For this compound, the presence of the chloro group at the 4-position could influence the reaction. While methyl groups are generally tolerated in quinoline hydrogenation, a substituent at the 4-position has been observed to have a detrimental effect on product yield in some cases. acs.org The phenyl group at the 2-position, despite its bulk, is generally tolerated in such reductions. acs.org The reduction can be catalyzed by various transition metals, and the mechanism often involves a stepwise transfer of hydride and proton species. acs.org

The following table summarizes the predicted influence of the substituents on the primary oxidation and reduction pathways of this compound.

| Reaction Pathway | Substituent | Predicted Influence on Reactivity |

| N-Oxidation | 2-Phenyl | Steric hindrance may decrease the rate of N-oxide formation. nih.gov |

| Hydroxylation | 7,8-Dimethyl | Electron-donating methyl groups activate the benzene ring, potentially directing hydroxylation to available positions on this ring. |

| Catalytic Hydrogenation | 4-Chloro | The electron-withdrawing chloro group may influence the electronic properties of the pyridine ring, potentially affecting the rate and regioselectivity of hydrogenation. Some studies suggest a substituent at the 4-position can be detrimental to the reaction. acs.org |

| 2-Phenyl | Generally tolerated in catalytic hydrogenation reactions. acs.org | |

| 7,8-Dimethyl | Generally tolerated in catalytic hydrogenation reactions. |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively available, the mechanisms of key transformations involving the quinoline ring system can be inferred from studies on related compounds.

Mechanism of Oxidation:

The oxidation of quinolines can proceed through different mechanisms depending on the oxidant and reaction conditions.

Radical Mechanisms: Oxidation can also be initiated by radical species. For instance, the oxidation of chalcones, which share some structural similarities with the phenyl-substituted quinoline, has been shown to proceed via a radical mechanism involving the formation of an intermediate complex with the oxidant. researchgate.net

Mechanism of Reduction:

The catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-studied process.

Stepwise Hydrogenation: The mechanism is generally believed to proceed in a stepwise manner. The quinoline molecule adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The reduction is often initiated by the addition of a hydride ion to the electron-deficient pyridine ring, followed by protonation. This process is repeated to achieve full saturation of the pyridine ring. acs.org Theoretical studies on the reduction of quinoline by Hantzsch ester, a common reducing agent, also support a two-step mechanism involving the formation of an enamine intermediate. acs.org

The table below outlines the plausible mechanistic steps for the oxidation and reduction of the quinoline system in this compound.

| Transformation | Plausible Mechanistic Steps |

| Oxidation (Hydroxylation) | 1. Activation of the oxidizing agent. 2. Electrophilic attack of the activated oxidant on the electron-rich benzene ring of the quinoline. 3. Formation of a sigma complex (Wheland intermediate). 4. Rearomatization through loss of a proton to yield the hydroxylated product. |

| Reduction (Catalytic Hydrogenation) | 1. Adsorption of the quinoline onto the catalyst surface. 2. Transfer of a hydride from the catalyst to the C2 or C4 position of the pyridine ring. 3. Protonation of the nitrogen atom or the resulting enamine intermediate. 4. Further hydride and proton transfers to complete the saturation of the pyridine ring. |

Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H NMR, ¹³C NMR, or advanced NMR data for 4-Chloro-7,8-dimethyl-2-phenylquinoline were found.

Information not available.

Information not available.

Information not available.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

No specific IR spectroscopic data for this compound were found.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No specific mass spectrometry data for this compound were found.

X-ray Crystallography for Solid-State Structural Determination

No X-ray crystallographic data for this compound were found.

Analysis of Molecular Geometry and Conformation

Conformational analysis would describe the spatial arrangement of the atoms, including the orientation of the methyl and chloro substituents. The presence of bulky groups can lead to steric hindrance, influencing bond angles and lengths within the molecule.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of quinoline (B57606) derivatives are held together by a variety of intermolecular forces. These can include:

π-π stacking: The aromatic quinoline and phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice. The distances and geometry of this stacking are important characteristics.

Hydrogen bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds may be present.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding a molecule's electronic properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

From these calculations, a variety of electronic and reactivity descriptors can be derived. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-Chloro-7,8-dimethyl-2-phenylquinoline, one would expect electron-rich areas around the nitrogen atom and electron-deficient regions near the chloro-substituted carbon.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function. This compound has a degree of conformational flexibility, primarily concerning the rotation of the phenyl group at position 2 relative to the quinoline (B57606) ring system.

Conformational analysis involves systematically rotating this bond and calculating the potential energy at each step. This process generates a potential energy surface, or energy landscape, which reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The dihedral angle between the plane of the quinoline ring and the phenyl ring is the key parameter in this analysis. The steric hindrance between the phenyl ring and the quinoline core would be a determining factor in the energy landscape.

Table 2: Hypothetical Conformational Analysis of the Phenyl Group Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (High Energy) |

| 45 | 0.0 | Skewed (Global Minimum) |

| 90 | 2.8 | Perpendicular (Local Minimum) |

| 135 | 0.5 | Skewed (Near Minimum) |

| 180 | 6.0 | Eclipsed (High Energy) |

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict their NMR chemical shifts. These predicted spectra can be invaluable for confirming the structure of a synthesized compound by comparing the theoretical data with experimental results. Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or the vibration of the C-Cl bond.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

| C2 | 158.5 | Quinoline ring, attached to Phenyl and N |

| C4 | 145.2 | Quinoline ring, attached to Cl |

| C7 | 128.9 | Quinoline ring, attached to Methyl |

| C8 | 135.1 | Quinoline ring, attached to Methyl |

| Phenyl C (para) | 129.8 | Phenyl ring |

Molecular Modeling and Docking Studies for Molecular Interaction Prediction

Given that quinoline derivatives are often investigated for their biological activity, molecular docking is a key computational technique. This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target.

The process involves placing the 3D structure of the molecule into the binding site of a protein and using a scoring function to estimate the binding affinity. The results are often reported as a binding energy or docking score, with lower values typically indicating a more favorable interaction. These studies can predict potential biological targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-protein complex. For example, docking this compound into the active site of a kinase or another enzyme could suggest potential inhibitory activity.

Table 4: Hypothetical Molecular Docking Results with a Kinase Target

| Parameter | Hypothetical Value | Interpretation |

| Docking Score | -8.5 kcal/mol | Strong predicted binding affinity. |

| Hydrogen Bonds | 1 | Interaction with a key amino acid residue (e.g., with the quinoline Nitrogen). |

| Hydrophobic Interactions | 5 | Interactions involving the phenyl and methyl groups. |

| Pi-Pi Stacking | 1 | Interaction between the quinoline ring and an aromatic amino acid (e.g., Phenylalanine). |

Structure Activity Relationship Sar Studies and Broader Biological Context

General Biological Activities Associated with Quinoline (B57606) Compounds

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. nih.gov This heterocyclic system is a privileged structure, meaning it can bind to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities.

Historically, quinoline derivatives have been at the forefront of treating infectious diseases. The most notable example is quinine, an alkaloid from the cinchona tree, and its synthetic analogs like chloroquine (B1663885) and mefloquine, which have been pivotal in the fight against malaria. nih.gov The quinoline core is also central to the quinolone and fluoroquinolone classes of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, which exhibit broad-spectrum antibacterial activity by inhibiting DNA gyrase and topoisomerase IV. nih.govacs.org

Beyond antimicrobial applications, the biological activities of quinoline compounds are extensive and varied. They have demonstrated significant potential as:

Anticancer agents: Many quinoline derivatives have shown cytotoxic activity against various cancer cell lines. nih.gov Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, interference with DNA replication, and modulation of key signaling pathways involved in cancer progression. nih.gov

Anti-inflammatory agents: Certain quinoline compounds exhibit anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. nih.gov

Antiviral agents: Research has explored the antiviral activity of quinoline derivatives against a range of viruses. nih.gov

Anticonvulsant and Antidepressant agents: The quinoline structure has been incorporated into molecules designed to modulate central nervous system activity, leading to potential anticonvulsant and antidepressant effects. nih.gov

Cardiovascular agents: Some quinoline derivatives have been investigated for their effects on the cardiovascular system. nih.gov

The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with specific biological targets. This adaptability has cemented the quinoline scaffold as a critical pharmacophore in modern drug discovery.

Structure-Activity Relationship Investigations of 4-Chloro-7,8-dimethyl-2-phenylquinoline and its Analogs

While specific, in-depth structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, a wealth of information on its analogs provides a strong basis for understanding its potential biological activity. The SAR of quinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline core and any appended aryl groups.

For 2-phenylquinoline (B181262) derivatives, the substitution pattern on the phenyl ring is a critical determinant of activity. For instance, in a series of 2-phenyl-4-quinolone derivatives, the presence and position of methoxy (B1213986) groups on the phenyl ring were found to significantly influence their anticancer activity. nih.gov This highlights the importance of the electronic and steric properties of the substituent at this position.

The substitution on the quinoline ring itself also plays a pivotal role. The presence of a chlorine atom at the 4-position, as seen in the title compound, is a common feature in many biologically active quinolines. The chloro group can influence the molecule's reactivity and its ability to form interactions with biological targets. In some 7-chloroquinoline (B30040) derivatives, the presence of the chlorine atom is crucial for their antimalarial and antifungal activities. researchgate.net

The methyl groups at the 7 and 8 positions of this compound are also expected to impact its biological profile. Methyl groups can enhance lipophilicity, which may affect cell membrane permeability and interaction with hydrophobic pockets in target proteins. The introduction of a methyl group at the 5-position of the quinoline nucleus has been reported to enhance antibacterial activity against Gram-positive bacteria. researchgate.net

The following table summarizes the general SAR trends observed in analogs of this compound:

| Compound Scaffold | Substituent Modification | Observed Impact on Biological Activity |

| 2-Phenyl-4-quinolones | Methoxy substitution on the phenyl ring | Significant influence on anticancer activity |

| 7-Chloroquinolines | Presence of chlorine at the 7-position | Often crucial for antimalarial and antifungal effects |

| 5-Methylquinolines | Methyl group at the 5-position | Enhanced antibacterial activity |

These findings suggest that the combination of the 4-chloro, 7,8-dimethyl, and 2-phenyl substitutions in this compound likely results in a unique biological activity profile that is a composite of the effects of each of these structural features.

Elucidation of Molecular Interaction Mechanisms

The molecular interaction mechanisms of quinoline derivatives are as diverse as their biological activities. For this compound, its structural similarity to other well-studied quinolines allows for informed hypotheses about its potential molecular targets and mechanisms of action.

One of the most well-established mechanisms for quinoline-based compounds is the inhibition of DNA gyrase . This is the primary mode of action for quinolone antibiotics. nih.govacs.org DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death. Given the quinoline core of this compound, it is plausible that it or its derivatives could exhibit antibacterial activity through this mechanism.

Another key target for quinoline derivatives is tubulin . Several studies have shown that certain 2-phenyl and 4-phenyl quinolone analogs act as antimitotic agents by inhibiting tubulin polymerization. nih.gov They often bind to the colchicine-binding site on tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The 2-phenyl substitution in this compound makes this a particularly relevant potential mechanism.

Furthermore, quinoline derivatives have been shown to interact with other biological targets, including:

Kinases: Some quinolines are known to be kinase inhibitors, which are a major class of anticancer drugs. mdpi.com

Proteases: Certain quinoline-based compounds have been developed as inhibitors of viral proteases.

Receptors: The quinoline scaffold can be found in molecules that interact with various G-protein coupled receptors and ion channels.

The specific molecular interactions of this compound would ultimately depend on the three-dimensional arrangement of its atoms and how that structure complements the binding site of a particular biological target. The chlorine atom could participate in halogen bonding, while the phenyl group could engage in pi-stacking interactions. The dimethyl groups could form van der Waals interactions within a hydrophobic pocket of a target protein.

Rational Design Principles for Novel Quinoline Derivatives Based on SAR

The development of novel quinoline derivatives with enhanced potency and selectivity is guided by rational design principles that leverage our understanding of their SAR and molecular interaction mechanisms. For this compound, several strategies could be employed to design new analogs with improved therapeutic potential.

Molecular hybridization is a powerful approach that involves combining the pharmacophoric features of two or more different drug classes into a single molecule. acs.org For example, the 2-phenylquinoline core of this compound could be linked to other biologically active moieties, such as a 1,3,4-oxadiazole (B1194373) ring, to create hybrid compounds with dual anticancer and antimicrobial activity. nih.gov

Structure-based drug design can be utilized if the three-dimensional structure of the biological target is known. Molecular docking studies can predict how different analogs of this compound would bind to the active site of a target like tubulin or DNA gyrase. acs.org This information can then guide the synthesis of new derivatives with optimized interactions. For instance, modifications to the phenyl ring could be made to improve binding affinity or selectivity.

Based on the general SAR of quinoline derivatives, the following design principles can be proposed for novel analogs of this compound:

Systematic modification of the 2-phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced activity and selectivity.

Exploration of alternative substitutions on the quinoline core: Replacing the chloro group at the 4-position with other halogens (e.g., fluorine, bromine) or other functional groups could fine-tune the molecule's properties. Similarly, altering the position or nature of the alkyl groups at the 7 and 8 positions could provide insights into the steric requirements for optimal activity.

Introduction of flexible linkers: Incorporating flexible linkers between the quinoline core and the phenyl group, or attaching other functional groups via a linker, could allow for better positioning of the molecule within a binding site.

The following table outlines some rational design strategies for novel quinoline derivatives based on the SAR of compounds related to this compound:

| Design Strategy | Rationale | Potential Outcome |

| Molecular Hybridization | Combine pharmacophores from different drug classes | Dual-action agents with enhanced efficacy |

| Structure-Based Design | Utilize knowledge of target's 3D structure | Analogs with optimized binding interactions |

| Systematic Substituent Modification | Modulate electronic and steric properties | Improved potency and selectivity |

Through the application of these rational design principles, it is possible to systematically explore the chemical space around this compound and develop novel derivatives with superior therapeutic profiles.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Greener Synthetic Routes for Quinoline (B57606) Derivatives

Traditional methods for synthesizing quinoline derivatives often rely on harsh conditions and hazardous reagents. tandfonline.com The future of quinoline synthesis is geared towards green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of environmentally benign substances. rsc.orgijpsjournal.com

Key areas for development include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times and improve yields by providing efficient energy transfer. rsc.orgtandfonline.com Applying microwave or ultrasound irradiation to classic quinoline syntheses like the Friedländer or Doebner-von Miller reaction could offer a more sustainable route to 4-Chloro-7,8-dimethyl-2-phenylquinoline and its analogues. ijpsjournal.com

Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single pot, are highly atom-economical and efficient. researchgate.net Designing an MCR strategy for this specific quinoline derivative would be a significant advancement.

Nanocatalysis and Novel Catalysts : The use of nanocatalysts, such as those based on zinc ferrite (B1171679) or titania, offers high catalytic activity, selectivity, and the potential for catalyst recovery and reuse under solvent-free conditions. nih.govmdpi.com Exploring formic acid or ionic liquids as green catalysts and solvents also presents a promising avenue. ijpsjournal.com

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup) | Greener Future Directions |

|---|---|---|

| Energy Source | Conventional thermal heating | Microwave, Ultrasound rsc.orgtandfonline.com |

| Solvents | Often hazardous (e.g., nitrobenzene) | Water, ionic liquids, or solvent-free tandfonline.comijpsjournal.com |

| Catalysts | Strong acids (e.g., H₂SO₄), heavy metals | Recyclable nanocatalysts, organocatalysts tandfonline.comnih.gov |

| Efficiency | Often multi-step, lower atom economy | One-pot multicomponent reactions researchgate.net |

| Byproducts | Significant hazardous waste | Minimal waste, higher atom economy |

Exploration of Novel Reactivities and Derivatizations of the Compound

The functional groups on this compound serve as handles for extensive derivatization, allowing for the synthesis of novel molecular architectures.

C-H Bond Functionalization : A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. rsc.org For this compound, exploring transition-metal-catalyzed C-H activation at the C-3, C-5, or C-6 positions of the quinoline core could lead to a new family of derivatives. The steric hindrance from the C-8 methyl group presents a unique challenge and opportunity for studying site-selectivity. rsc.org

Photocatalysis : Dearomative photocycloadditions are emerging as a powerful tool to convert flat aromatic compounds into complex three-dimensional structures. sciencedaily.com Investigating the photochemical reactivity of the pyridine (B92270) or benzene (B151609) ring of this compound, potentially using boron-based reagents, could unlock previously inaccessible organoboron compounds and complex molecular frameworks. sciencedaily.com

Cross-Coupling Reactions : The C4-chloro substituent is a prime site for nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of functional groups (amines, ethers, alkyl chains, etc.). This would allow for systematic tuning of the molecule's electronic and steric properties.

Advanced Applications in Non-Biological Fields

While quinolines are famous for their medicinal applications, their unique electronic and photophysical properties make them valuable in materials science. ijresm.com Research into this compound could focus on its potential as a building block for functional materials.

Organic Electronics : Quinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netwikipedia.org The rigid, planar structure and potential for fluorescence make this compound a candidate for such applications. Derivatization could be used to fine-tune its emission color, carrier mobility, and stability.

Molecular Sensors : The quinoline nucleus is known to be a part of various molecular sensors. mdpi.com The electron density of the nitrogen atom can be modulated by binding to metal ions or other analytes, leading to a change in fluorescence. The specific substitution pattern of this compound could be exploited to develop selective chemosensors.

Advanced Polymers : Researchers have begun to create helical polymers from quinoline monomers, such as poly(quinoline-2,3-diylmethylene)s, to emulate the complex tertiary structures of biomacromolecules. acs.org this compound could serve as a unique monomer for creating novel polymers with controlled architectures and potentially interesting electronic or optical properties.

Table 2: Potential Non-Biological Applications and Key Properties to Investigate

| Application Area | Key Molecular Property | Potential Research Focus for this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Carrier Mobility | Synthesis of derivatives with varied C4 substituents to tune emission wavelength. wikipedia.org |

| Molecular Sensors | Fluorescence, Analyte Binding Affinity | Investigating the response of the compound's fluorescence to various metal cations. mdpi.comnih.gov |

| Organic Field-Effect Transistors (OFETs) | Semiconductor Properties, Stability | Studying the self-assembly and charge transport properties in thin films. wikipedia.org |

| Functional Polymers | Controlled Polymerization, Helical Structure | Use as a monomer in polymerization reactions to create novel materials. acs.org |

Synergistic Integration of Experimental and Computational Methodologies

Modern chemical research heavily relies on the synergy between laboratory experiments and computational modeling. acs.org This integrated approach can accelerate discovery by predicting outcomes and providing deep mechanistic insights.

Density Functional Theory (DFT) : DFT calculations can be used to predict the reactivity of different sites on the molecule. researchgate.net For instance, calculating the electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can help identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of derivatization strategies. researchgate.netdntb.gov.ua

Molecular Dynamics (MD) Simulations : MD simulations can predict the conformational behavior and intermolecular interactions of new derivatives, which is crucial for designing materials with specific self-assembly properties or for understanding interactions in a complex system. nih.gov

Reaction Mechanism Studies : Combining experimental data (like kinetic studies) with computational modeling can elucidate complex reaction mechanisms, such as those in C-H activation or photocatalytic cycles. acs.org This understanding is vital for optimizing reaction conditions and expanding the scope of new transformations.

Table 3: Commonly Used Computational Parameters in Quinoline Research

| Computational Parameter | Significance | Potential Application to this compound |

|---|---|---|

| HOMO/LUMO Energies | Predicts electronic transition properties and reactivity | Guiding the design of derivatives for OLEDs or photocatalysis. researchgate.netdntb.gov.ua |

| Energy Gap (ΔE) | Relates to chemical stability and electronic properties | Assessing the potential of new derivatives as semiconductors. researchgate.net |

| Dipole Moment (µ) | Indicates polarity and influences solubility and intermolecular forces | Predicting solubility and self-assembly behavior for materials science applications. researchgate.net |

| Electrostatic Potential Maps | Visualizes electron-rich and electron-poor regions | Identifying likely sites for C-H activation or nucleophilic attack. nih.gov |

Addressing Contemporary Challenges in Quinoline Chemical Research

The study of this compound can contribute to solving broader challenges in the field.

Achieving High Selectivity : Developing synthetic methods that can selectively functionalize one specific C-H bond in the presence of many others remains a major hurdle. rsc.org The unique electronic and steric environment of this molecule makes it an excellent testbed for new catalytic systems aimed at achieving high regioselectivity.

Increasing Molecular Complexity : A significant challenge is the conversion of simple, flat aromatic feedstocks like quinolines into complex, three-dimensional molecules suitable for advanced applications. sciencedaily.com Exploring dearomatization and cycloaddition reactions with this compound would contribute to this important goal.

Cost-Effective and Scalable Synthesis : Moving beyond laboratory-scale synthesis to produce materials in larger quantities requires reactions that are robust, scalable, and use inexpensive starting materials and catalysts. sciencedaily.com Future work should focus on developing practical and economically viable routes to this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-7,8-dimethyl-2-phenylquinoline, and how can reaction yields be improved?

The compound can be synthesized via modified Conrad-Limpach cyclization. Key steps include:

- Condensation of substituted aniline derivatives (e.g., 3-chloroaniline) with β-keto esters or malonate derivatives.

- Cyclization under acidic conditions (e.g., polyphosphoric acid) at 120–150°C for 6–12 hours .

- Post-synthetic chlorination using POCl₃ or SOCl₂ at reflux to introduce the chloro substituent. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., toluene vs. DMF), and temperature gradients. Pilot-scale trials suggest yields >65% are achievable with recrystallization in ethanol .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm for C7/C8-CH₃). The chloro substituent causes deshielding of adjacent carbons (C4: δ ~145 ppm) .

- IR : Absorbances at 750–800 cm⁻¹ (C-Cl stretch) and 1600–1650 cm⁻¹ (quinoline ring vibrations) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 282.1 with fragments at m/z 247 (loss of Cl) and 219 (loss of phenyl group) .

Q. What strategies mitigate impurities during synthesis?

- Use column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts like unreacted aniline or dimerized intermediates.

- Recrystallization in ethanol/water (7:3) improves purity >98% (HPLC, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituent positions influence the biological activity of this compound derivatives?

- The C4-Cl group enhances electrophilicity, critical for binding to enzymes like topoisomerases.

- C7/C8-CH₃ groups improve lipophilicity (logP ~3.2), enhancing membrane permeability.

- C2-Ph stabilizes π-π stacking with aromatic residues in target proteins (e.g., kinase ATP pockets). SAR studies show replacing C7-CH₃ with -CF₃ reduces antibacterial efficacy but increases anticancer potency (IC₅₀: 1.2 µM vs. 8.5 µM in MCF-7 cells) .

Q. How can computational modeling guide the design of quinoline-based inhibitors?

- Docking (AutoDock Vina) : Prioritize derivatives with ΔG < -8 kcal/mol for kinase targets (e.g., EGFR).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 50 ns).

- QSAR : Use Hammett σ constants to predict electron-withdrawing effects of substituents on activity .

Q. What experimental approaches resolve contradictions in spectral data for quinoline derivatives?

- Variable-Temperature NMR : Differentiate dynamic effects (e.g., rotamers) from structural isomers.

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., C7 vs. C8 methylation) with <0.05 Å atomic displacement parameters .

Q. How does crystallization solvent choice impact polymorph formation?

Q. What factorial design parameters optimize catalytic asymmetric synthesis?

A 2³ full factorial design evaluates:

- Catalyst loading (5–15 mol% Jacobsen’s ligand).

- Temperature (-20°C to 25°C).

- Solvent (toluene vs. CH₂Cl₂). ANOVA analysis identifies temperature as the most significant factor (p < 0.01) for enantiomeric excess (ee >90%) .

Methodological Best Practices

- Data Contradiction Analysis : Compare NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G*) to validate assignments .

- Stability Testing : Store derivatives at -20°C under argon; monitor degradation via LC-MS every 3 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.